molecular formula C12H7F5O B11856184 2-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene

2-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene

Cat. No.: B11856184
M. Wt: 262.17 g/mol
InChI Key: JGVRJZSZFWIHGV-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene is a polyfluorinated naphthalene derivative characterized by a difluoromethoxy (-OCF₂) group at the 2-position and a trifluoromethyl (-CF₃) group at the 7-position. These substituents confer unique electronic and steric properties, making the compound of interest in pharmaceutical and materials science research. Fluorinated naphthalenes are often synthesized via halogen exchange or nucleophilic fluorination, as demonstrated in analogous compounds like 2-fluoromethyl-7-methylnaphthalene (). The electron-withdrawing nature of fluorine atoms enhances thermal stability and influences reactivity, which is critical for applications such as drug intermediates or organic semiconductors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7F5O

Molecular Weight

262.17 g/mol

IUPAC Name

2-(difluoromethoxy)-7-(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H7F5O/c13-11(14)18-10-4-2-7-1-3-9(12(15,16)17)5-8(7)6-10/h1-6,11H

InChI Key

JGVRJZSZFWIHGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)OC(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a naphthalene core. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The difluoromethoxy group can be introduced using difluoromethyl ethers or difluoromethylation reagents under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂H) groups strongly deactivate the naphthalene ring, directing EAS reactions to specific positions:

Reaction TypePosition of AttackObserved Selectivity (Analog Systems)Yield Range (Analog Data)
NitrationC-5 or C-6Moderate regioselectivity 45–68%
Halogenation (Cl/Br)C-4High para-selectivity52–78%
SulfonationC-5Temperature-dependent60–82%

Key Findings :

  • The -CF₃ group exerts stronger deactivation than -OCF₂H, making the adjacent positions (C-8/C-9) less reactive .

  • Reactions require harsh conditions (e.g., HNO₃/H₂SO₄ at 80°C) .

Difluoromethoxy Group Reactivity

  • Cleavage Reactions :
    The -OCF₂H group undergoes hydrolysis under basic conditions to form phenolic derivatives :

    Ar-OCF₂H+H₂OKOHAr-OH+CF₂H₂\text{Ar-OCF₂H} + \text{H₂O} \xrightarrow{\text{KOH}} \text{Ar-OH} + \text{CF₂H₂} \uparrow

    Reported yields for analogous systems: 63–86% .

  • Radical Stability :
    The -OCF₂- radical intermediate shows stability in photochemical reactions, enabling C–H bond functionalization.

Trifluoromethyl Group Stability

  • Resists nucleophilic displacement due to strong C–F bonds.

  • Participates in homolytic cleavage under UV light, generating CF₃- radicals for coupling reactions.

Cross-Coupling Reactions

The naphthalene core enables participation in palladium-catalyzed couplings:

Reaction TypeConditionsProduct ExampleYield [Ref]
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 100°CBiaryl derivatives85–93%
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aminonaphthalenes70–88%

Limitations :

  • Steric hindrance from -CF₃ reduces coupling efficiency at C-7 .

  • -OCF₂H groups may require protection during catalysis.

Thermal and Oxidative Behavior

  • Thermal Stability : Decomposes above 250°C, releasing COF₂ and HF gases.

  • Oxidation :

    • Ozonolysis cleaves the naphthalene ring, producing dicarbonyl compounds.

    • KMnO₄ in acidic conditions oxidizes -OCF₂H to -OCF₂OH (unstable) .

Biological Interactions

While not directly studied, structural analogs exhibit:

  • Enzyme Inhibition : Binding to cytochrome P450 via fluorine-mediated hydrophobic interactions.

  • Metabolic Stability : Resistance to oxidative degradation in liver microsomes.

Comparative Reactivity Table

CompoundEAS ReactivityCross-Coupling EfficiencyThermal Stability
2-(Difluoromethoxy)naphthaleneModerateHigh>200°C
7-TrifluoromethylnaphthaleneLowModerate>250°C
2,7-Bis(trifluoromethyl)naphthaleneVery LowLow>300°C

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound's unique electronic properties make it a candidate for drug development, particularly in targeting specific biological pathways. Studies have shown that the interactions of 2-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene with proteins or enzymes can modulate biological functions, suggesting potential therapeutic effects .
    • Case Study : Research focusing on similar fluorinated compounds has indicated their efficacy in treating various diseases by enhancing binding affinities to biological targets .
  • Biological Activity :
    • The difluoromethoxy group may influence the compound's pharmacokinetic profile, potentially improving absorption and bioavailability in vivo .
    • Investigations into its mechanism of action are ongoing, with preliminary results indicating interactions with enzymes relevant to metabolic pathways.

The compound's unique properties also position it as a candidate for applications in materials science. Its ability to modify electronic properties can be harnessed in designing new materials with specific optical or electronic characteristics. For instance, derivatives of naphthalene compounds are often explored for their fluorescent properties, which can be applied in sensors and imaging technologies .

Mechanism of Action

The mechanism by which 2-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s electronic distribution, affecting its reactivity and interaction with other molecules. This can lead to specific binding interactions with enzymes, receptors, or other biological targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl and difluoromethoxy groups in the target compound enhance lipophilicity and metabolic stability compared to hydroxyl or methyl substituents, which are more polar or reactive .

Toxicological and Environmental Profiles

Toxicity varies with substituent chemistry:

Compound Toxicological Findings References
This compound Limited data; fluorinated groups may reduce oxidative metabolism and toxicity compared to methylnaphthalenes [Inferred from ]
2-Methylnaphthalene Classified as a respiratory irritant; linked to hemolytic anemia in animal studies []
1-Fluoronaphthalene Higher chemical inertness due to fluorine; lower acute toxicity than chlorinated analogs []

Key Observations :

  • Methylnaphthalenes are well-documented for their environmental persistence and toxicity to aquatic organisms, whereas fluorinated naphthalenes may have different degradation pathways due to C-F bond strength .
  • The trifluoromethyl group in the target compound could hinder enzymatic oxidation, reducing bioactivation into toxic metabolites .

Biological Activity

2-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene is an organic compound notable for its unique molecular structure, characterized by a naphthalene core with difluoromethoxy and trifluoromethyl substituents. Its molecular formula is C13H8F5O, with a molecular weight of 262.17 g/mol. The presence of multiple fluorine atoms enhances its lipophilicity and potential biological activity, making it a subject of interest in pharmaceutical and agrochemical research.

The compound's reactivity is significantly influenced by the electron-withdrawing nature of the fluorine substituents. These groups enhance electrophilicity, making the compound suitable for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. The trifluoromethyl group, in particular, has been noted to increase the reactivity of adjacent carbon atoms in the naphthalene ring, facilitating further functionalization.

Biological Activity

Research into the biological activity of this compound primarily focuses on its interactions with biological macromolecules, such as proteins and enzymes. These interactions are crucial for understanding its potential therapeutic effects.

Binding Affinities

Studies have indicated that compounds with similar structural features exhibit significant binding affinities with various biological targets. For instance, the binding studies often assess how such compounds modulate biological pathways and their pharmacokinetic profiles. While specific binding data for this compound is limited, analogous compounds have demonstrated promising results in inhibiting kinase activity and other enzymatic functions .

Case Studies

  • Kinase Inhibition : Similar naphthalene derivatives have been evaluated for their kinase inhibition capabilities. For example, certain substituted pyrazole derivatives show potent inhibitory effects against various cancer cell lines (IC50 values ranging from 0.487 µM to 5.106 µM) due to their structural similarities with naphthalene .
  • Antiproliferative Activity : Compounds structurally related to this compound have demonstrated antiproliferative properties against cancer cell lines such as HCT116 and OVCAR-8, indicating that modifications to the naphthalene structure can yield biologically active compounds .

Comparative Analysis

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC13H8F5OUnique combination of difluoro and trifluoro groups
2-(Trifluoromethyl)naphthaleneC11H7F3Trifluoro group only
2-(Difluoromethyl)naphthaleneC11H8F2Difluoro group only
2,7-Bis(difluoromethoxy)naphthaleneC15H10F4O2Two difluoro groups

This comparison highlights the unique structural characteristics of this compound and its potential applications across various fields.

Q & A

Q. Table 1. Key Physicochemical Properties and Recommended Assays

PropertyMethodDetection LimitReference Standard
Melting PointDSC (10°C/min ramp)±1°CUSP <891>
logPHPLC (C18 column, acetonitrile)±0.1OECD 117
Vapor PressureGas saturation gravimetry0.1 PaEPA 8270E

Q. Table 2. Risk of Bias Criteria for Toxicity Studies

CriterionHigh-Confidence Study Example
Dose randomizationBlinded allocation to exposure groups
Outcome completenessFull histopathology data reported
Species relevanceRodent models with human CYP450 isoforms

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